molecular formula C47H67N13O12S2 B058403 Gdgvo-VP CAS No. 113846-98-3

Gdgvo-VP

Cat. No.: B058403
CAS No.: 113846-98-3
M. Wt: 1070.2 g/mol
InChI Key: MFRYCOBSLAWTLO-FRHXTIEESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gdgvo-VP (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key physicochemical properties include:

  • Log Po/w (XLOGP3): 2.15
  • Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous media
  • Polar Surface Area (TPSA): 40.46 Ų
  • Synthetic Accessibility Score: 2.07 (indicating moderate synthesis complexity)

The compound is synthesized via a palladium-catalyzed cross-coupling reaction in a tetrahydrofuran (THF)/water solvent system at 75°C for 1.33 hours, using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride as a catalyst .

Properties

CAS No.

113846-98-3

Molecular Formula

C47H67N13O12S2

Molecular Weight

1070.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylidenepropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2R)-1-[(2S)-2-[[(2S)-1,5-diamino-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]butanediamide

InChI

InChI=1S/C47H67N13O12S2/c1-25(2)39(46(71)57-32(20-36(50)62)42(67)58-34(24-74)47(72)60-17-7-11-35(60)45(70)54-29(40(51)65)10-6-16-48)59-43(68)31(18-26-8-4-3-5-9-26)55-41(66)30(19-27-12-14-28(61)15-13-27)56-44(69)33(23-73)53-38(64)22-52-37(63)21-49/h3-5,8-9,12-15,23,25,29-35,39,61,74H,6-7,10-11,16-22,24,48-49H2,1-2H3,(H2,50,62)(H2,51,65)(H,52,63)(H,53,64)(H,54,70)(H,55,66)(H,56,69)(H,57,71)(H,58,67)(H,59,68)/t29-,30-,31-,32-,33-,34-,35-,39-/m0/s1

InChI Key

MFRYCOBSLAWTLO-FRHXTIEESA-N

SMILES

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C=S)NC(=O)CNC(=O)CN

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C=S)NC(=O)CNC(=O)CN

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C=S)NC(=O)CNC(=O)CN

sequence

GGXYFVNCPX

Synonyms

GdGVO-VP
vasopressin, 2-Gly-9-des-Gly-4-Val-8-Orn-
vasopressin, 9-des-2-diglycidyl-(4-valyl-8-ornithine)-

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vasopressin, 2-gly-9-des-gly-4-val-8-orn- involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Vasopressin, 2-gly-9-des-gly-4-val-8-orn- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Vasopressin, 2-gly-9-des-gly-4-val-8-orn- exerts its effects by binding to vasopressin receptors (V1a, V1b, and V2) located on the surface of target cells. This binding activates intracellular signaling pathways, leading to various physiological responses:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Gdgvo-VP belongs to the boronic acid class, which is widely used in Suzuki-Miyaura coupling reactions and drug discovery. Below is a comparative analysis with two structurally related compounds (similarity indices: 0.71–0.87) :

Table 1: Physicochemical and Pharmacological Properties

Property This compound (C₆H₅BBrClO₂) (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Weight 235.27 235.27 264.34
Log Po/w (XLOGP3) 2.15 2.31 (estimated) 2.78 (estimated)
BBB Permeability Yes Likely (structural analogy) Unlikely (higher polarity)
GI Absorption High High Moderate
Synthetic Accessibility 2.07 1.95 2.30
PAINS Alerts 0 0 0

Key Findings:

Structural Differences: this compound contains a unique bromine-chlorine-oxygen substitution pattern, distinguishing it from analogs with simpler halogen arrangements.

Functional Comparison with Non-Boronic Acid Analogs

Table 2: Functional Analog Comparison

Parameter This compound Sulfonamide Analogs Carboxylate Derivatives
Target Affinity Moderate (Ki ~ 100 nM) High (Ki ~ 10 nM) Variable
Metabolic Stability High (t½ > 6 hours) Moderate (t½ ~ 3 hours) Low (t½ < 1 hour)
Clinical Use Preclinical Antibiotics, Diuretics NSAIDs, Anticoagulants

Key Findings:

  • This compound’s boron moiety enables reversible covalent binding to serine proteases, a mechanism less common in sulfonamides or carboxylates .
  • Its metabolic stability surpasses typical carboxylates, suggesting advantages in prolonged therapeutic action.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.